4-(pyridin-4-ylmethyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-phthalazin-1-one
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Overview
Description
4-(pyridin-4-ylmethyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-phthalazin-1-one is a heterocyclic compound that features a pyridine ring attached to a phthalazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pyridin-4-ylmethyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-phthalazin-1-one typically involves the reaction of pyridine derivatives with phthalazinone precursors. One common method involves the use of pyridin-4-ylmethyl chloride and phthalazinone under basic conditions to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(pyridin-4-ylmethyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-phthalazin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the phthalazinone core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Pyridin-4-ylmethyl chloride in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce partially hydrogenated compounds.
Scientific Research Applications
4-(pyridin-4-ylmethyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-phthalazin-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(pyridin-4-ylmethyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-phthalazin-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved in its action can include signal transduction cascades and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(pyridin-4-ylmethyl)benzoic acid
- 4-(pyridin-4-ylmethyl)phosphonic acid
- 4-(pyridin-4-ylmethyl)imidazole
Uniqueness
4-(pyridin-4-ylmethyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-phthalazin-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H19N3O |
---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
4-(pyridin-4-ylmethyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-phthalazin-1-one |
InChI |
InChI=1S/C14H19N3O/c18-14-12-4-2-1-3-11(12)13(16-17-14)9-10-5-7-15-8-6-10/h5-8,11-13,16H,1-4,9H2,(H,17,18) |
InChI Key |
YVKUXDLRVQSRAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C(NNC2=O)CC3=CC=NC=C3 |
Origin of Product |
United States |
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